Amdizalisib - 1894229-03-8

Amdizalisib

Catalog Number: EVT-10955681
CAS Number: 1894229-03-8
Molecular Formula: C19H15ClN8
Molecular Weight: 390.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amdizalisib is an orally bioavailable selective inhibitor of the delta isoform of phosphatidylinositide 3-kinase (phosphoinositide 3'-kinase delta; PI3Kd; PI3K-d), with potential antineoplastic activity. Upon oral administration, amdizalisib selectively binds to and inhibits PI3Kd, and prevents the activation of the PI3Kd/AKT signaling pathway, and B-cell activation. This both decreases proliferation and induces cell death in PI3Kd-overexpressing tumor cells. PI3Kd plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of hematologic cancer cells. The targeted inhibition of PI3Kd is designed to preserve PI3K signaling in normal, non-neoplastic cells and thereby to minimize serious side effects. PI3Kd, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
Overview

Amdizalisib, also known as HMPL-689, is a novel compound classified as a selective and potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It is currently under Phase II clinical development in China for the treatment of hematological malignancies. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting specific pathways involved in cancer cell proliferation and survival.

Source and Classification

Amdizalisib belongs to the class of drugs known as kinase inhibitors, specifically targeting the PI3Kδ isoform of the phosphoinositide 3-kinase family. This enzyme plays a crucial role in various cellular processes, including growth, proliferation, and survival. The development of amdizalisib is part of ongoing research aimed at improving treatment options for patients with blood cancers and other related disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of amdizalisib involves several key steps that utilize advanced organic chemistry techniques. While specific proprietary methods may not be publicly detailed, the general synthetic approach typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  2. Reactions: Common reactions may include coupling reactions, cyclization, and functional group modifications to achieve the desired molecular structure.
  3. Purification: Post-synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate amdizalisib from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

The molecular structure of amdizalisib can be represented by its chemical formula and structural formula. The compound features a complex arrangement that facilitates its interaction with the PI3Kδ enzyme.

  • Chemical Formula: C₁₆H₁₉N₃O₄
  • Molecular Weight: Approximately 317.34 g/mol

A detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirms the structural integrity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions and Technical Details

Amdizalisib undergoes various chemical reactions during its metabolic processing within biological systems. Key aspects include:

  1. Metabolism: Amdizalisib is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9.
  2. Elimination Pathways: The compound is excreted via bile and urine, with studies indicating low recovery rates of the parent drug in excreta, suggesting extensive metabolism .
  3. Drug-Drug Interactions: Amdizalisib exhibits potential interactions with other drugs metabolized by similar pathways, necessitating careful consideration during clinical use.
Mechanism of Action

Process and Data

The mechanism of action of amdizalisib involves selective inhibition of the PI3Kδ pathway:

  1. Target Engagement: Amdizalisib binds to the catalytic domain of PI3Kδ, inhibiting its activity.
  2. Downstream Effects: This inhibition leads to reduced signaling through downstream pathways such as AKT, which is crucial for cell survival and proliferation.
  3. Therapeutic Implications: By blocking this pathway, amdizalisib can induce apoptosis in malignant B cells, making it a promising candidate for treating hematological malignancies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Amdizalisib exhibits several notable physical and chemical properties:

These properties are essential for optimizing dosage forms and ensuring effective delivery in clinical settings.

Applications

Scientific Uses

Amdizalisib's primary application lies within oncology as a targeted therapy for hematological malignancies such as:

  1. Chronic Lymphocytic Leukemia (CLL): Amdizalisib shows promise in treating patients with relapsed or refractory CLL.
  2. Non-Hodgkin Lymphoma: Its selective action against B-cell signaling pathways makes it suitable for various subtypes of non-Hodgkin lymphoma.
  3. Research Tool: Beyond therapeutic applications, amdizalisib serves as a valuable research tool for studying PI3K signaling pathways in cancer biology.

Properties

CAS Number

1894229-03-8

Product Name

Amdizalisib

IUPAC Name

4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile

Molecular Formula

C19H15ClN8

Molecular Weight

390.8 g/mol

InChI

InChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1

InChI Key

WKDBRCUUDXLTIM-NSHDSACASA-N

Canonical SMILES

CC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N

Isomeric SMILES

C[C@@H](C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.